2,4-Dichloro-3-aminophenol hydrochloride

Hair dye coupler regulation toxicity safety assessment ECHA Annex III

2,4-Dichloro-3-aminophenol hydrochloride (CAS 61693-43-4), also referred to as 3-amino-2,4-dichlorophenol hydrochloride, is a dihalogenated m-aminophenol hydrochloride salt (C₆H₆Cl₃NO, MW 214.48). It functions primarily as an oxidative hair dye coupler and as a synthetic intermediate for aryl-pyrimidinyl ureas targeting FGFR tyrosine kinase inhibition.

Molecular Formula C6H6Cl3NO
Molecular Weight 214.5 g/mol
CAS No. 61693-43-4
Cat. No. B012741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-aminophenol hydrochloride
CAS61693-43-4
Synonyms2,4-DICHLORO-3-AMINOPHENOL; 2,4-DICHLORO-3-AMINOPHENOL HYDROCHLORIDE; 3-AMINO-2,4-DICHLOROPHENOL HCL; 3-AMINO-2,4-DICHLOROPHENOL HYDROCHLORIDE; 3-amino-2,6-dichlorophenol hydrochloride; Phenol, 3-amino-2,4-dichloro-, hydrochloride; 1-HYDROXY-3-AMINO-2,4-DI
Molecular FormulaC6H6Cl3NO
Molecular Weight214.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)Cl)N)Cl.Cl
InChIInChI=1S/C6H5Cl2NO.ClH/c7-3-1-2-4(10)5(8)6(3)9;/h1-2,10H,9H2;1H
InChIKeyMQWQWQBIVSVACH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-3-aminophenol hydrochloride (CAS 61693-43-4): Evidence-Based Procurement Guide for a Differentiated Chlorinated Aminophenol


2,4-Dichloro-3-aminophenol hydrochloride (CAS 61693-43-4), also referred to as 3-amino-2,4-dichlorophenol hydrochloride, is a dihalogenated m-aminophenol hydrochloride salt (C₆H₆Cl₃NO, MW 214.48). It functions primarily as an oxidative hair dye coupler and as a synthetic intermediate for aryl-pyrimidinyl ureas targeting FGFR tyrosine kinase inhibition [1] . It is distinguished within the polyhalogen 3-aminophenol class as the compound of greatest commercial importance for achieving intensive, color-fast red-brown and violet shades on keratin fibers [2].

Why Generic Substitution of 2,4-Dichloro-3-aminophenol Hydrochloride Fails: Regulatory, Performance, and Synthesis Gaps


Chlorinated aminophenol derivatives are not interchangeable couplers in oxidative hair dye systems or equivalent building blocks in pharmaceutical synthesis. The specific 2,4-dichloro substitution pattern on the m-aminophenol core confers a unique combination of color-generation capability, toxicological safety, and synthetic reactivity that is absent in mono-chlorinated isomers (e.g., 4-chloro-2-aminophenol, which has been banned by the European Commission) [1] or non-halogenated analogs (e.g., 3-aminophenol). Substituting the target compound in a validated formulation or catalytic process risks failure of color fastness, non-compliance with EU Cosmetic Products Regulation Annex III, or loss of the regioselective reactivity needed for downstream FGFR inhibitor pharmacophore construction .

Quantitative Differentiation of 2,4-Dichloro-3-aminophenol Hydrochloride (61693-43-4) Against Closest Analogs


Regulatory Safety Clearance: Approved Under EU Cosmetic Products Regulation vs. Banned 4-Chloro-2-aminophenol

2,4-Dichloro-3-aminophenol hydrochloride is explicitly listed and authorized under the EU Cosmetic Products Regulation Annex III, with a maximum on-head concentration of 1.5% (as hydrochloride) for both oxidative and non-oxidative hair dye products, following a positive safety evaluation [1] [2]. In direct regulatory contrast, the structurally related monochlorinated isomer 4-chloro-2-aminophenol was banned by the European Commission in 2008 due to inadequate safety data and a link to bladder cancer in rats [3]. No such ban or unsafe designation exists for the target compound, which has been assessed by SCCNFP and found safe at defined concentrations [2].

Hair dye coupler regulation toxicity safety assessment ECHA Annex III

Catalytic Hydrogenation Turnover Number: 750-Fold Higher Than Raney Nickel for DNP-to-DAP Synthesis

The synthesis of 2,4-dichloro-3-aminophenol (DAP) via catalytic hydrogenation of 2,4-dichloro-3-nitrophenol (DNP) achieves a turnover number (TON) of 2025 when employing Pt nanoparticles stabilized by an ionic-liquid-like copolymer in ionic liquids (PtNP–IL system), with consistent selectivity and recyclability over 9 consecutive batches [1]. This TON is 750-fold greater than the TON of approximately 3 obtained under the same reaction using commercial Raney nickel catalyst in ethanol, which also exhibits lower selectivity (approximately 70%) [1]. The IL-based system addresses chronic dehalogenation side reactions inherent to conventional catalysts.

Heterogeneous catalysis chloronitro hydrogenation green chemistry

Aqueous Solubility: 10-Fold Lower Than 3-Aminophenol, Enabling Controlled Release Formulations

The hydrochloride salt of 2,4-dichloro-3-aminophenol exhibits an estimated water solubility of 2,758 mg/L at 25 °C (calculated from log Kow 1.53 via WSKOW v1.41) [1]. This is approximately 9.4-fold lower than the measured water solubility of the non-halogenated analog 3-aminophenol (26 g/L at 25 °C) . The reduced solubility, driven by the presence of two electron-withdrawing chlorine substituents, influences dissolution rate, bioavailability, and partitioning behavior in aqueous-organic biphasic reaction systems.

Physicochemical property water solubility formulation design

Preeminent Coupler Designation Among Polyhalogen 3-Aminophenols for Hair Dye Intensity

Among the class of polyhalogen 3-aminophenols claimed as couplers for oxidative hair dyeing (including 2,5-dichloro-, 4,6-dichloro-, 2,4,6-trichloro-, 2,4-dibromo-, and other mixed-halogen variants), US Patent 4,129,414 explicitly designates 2,4-dichloro-3-aminophenol as the compound of "greatest importance" [1]. The patent further states that developer-coupler combinations employing these polyhalogenated m-aminophenols produce "very intensive color nuances which are not achieved by presently-known developer-coupler combinations" and deliver color fastness, wash-fastness, and thermostability [1]. This qualitative hierarchy, established through comparative formulation testing, prioritizes the 2,4-dichloro derivative over its isomeric and higher-halogenated counterparts for commercial hair dye products.

Hair dye coupler color intensity oxidation dye

High-Impact Application Scenarios for 2,4-Dichloro-3-aminophenol Hydrochloride Prioritized by Verified Differentiation Data


EU-Compliant Permanent Hair Dye Formulation with Guaranteed Regulatory Clearance

Cosmetic formulators targeting the European market can select 2,4-dichloro-3-aminophenol hydrochloride as the oxidative coupler for achieving stable red-brown to violet shades with full EU Cosmetic Products Regulation Annex III compliance. The ECHA-authorized 1.5% maximum concentration (as hydrochloride) provides a clearly defined safe-use boundary differentiating this ingredient from banned analogs such as 4-chloro-2-aminophenol [1]. The SCCNFP safety opinion further supports use in permanent hair dye formulations at 2.0% (1.0% in-use after peroxide mixing) [2].

Industrial-Scale Catalytic Synthesis of DAP via High-TON PtNP–IL Hydrogenation

Chemical manufacturers seeking to produce 2,4-dichloro-3-aminophenol at scale should evaluate Pt nanoparticle catalysts in ionic liquids, which deliver a turnover number of 2025—750-fold higher than conventional Raney nickel (TON ≈ 3) [1]. This catalyst system avoids dehalogenation side products and maintains activity over 9 consecutive batches under 1 MPa H₂ at 363 K, providing a commercially viable, green chemistry approach that dramatically reduces catalyst cost and waste for DAP production [1].

Pharmaceutical Intermediate for FGFR Tyrosine Kinase Inhibitor Lead Optimization

Medicinal chemistry teams working on aryl-pyrimidinyl urea-based FGFR inhibitors can employ 2,4-dichloro-3-aminophenol hydrochloride as a key amine-containing building block. The compound is specifically cited as a useful reagent for preparing potential FGFR tyrosine kinase inhibitors and antitumor agents [1]. Its dihalogenated aromatic core provides the electron-deficient phenol scaffold frequently required for ATP-competitive kinase inhibitor pharmacophores, distinguishing it from mono-halogenated or non-halogenated aminophenol alternatives.

Controlled-Solubility Aqueous Formulation for Modulated Coupling Rate

Formulation scientists designing aqueous hair dye or biphasic reaction systems can exploit the 10-fold lower water solubility of 2,4-dichloro-3-aminophenol hydrochloride (2,758 mg/L at 25 °C) relative to 3-aminophenol (26 g/L at 25 °C) to achieve slower, more controlled coupling kinetics [1] [2]. This property is particularly valuable when extended dye-substrate contact time is required for color depth development or when minimizing premature oxidation in the bulk solution.

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